N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole moiety with a sulfonamide group, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide typically involves a multi-step process:
Bromination of 2-methylindole: The starting material, 2-methylindole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methylindole.
Alkylation: The brominated indole is then alkylated with 2-chloroethylamine to introduce the ethylamine side chain.
Sulfonation: The resulting product is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted products where bromine or chlorine is replaced by other functional groups.
Scientific Research Applications
N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.
Pharmaceutical Development: The compound is a candidate for drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The indole moiety enhances the binding affinity to various biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide: Similar structure but lacks the methyl group on the indole ring.
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide: Chlorine instead of bromine on the indole ring.
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide: Lacks the chlorine on the benzene ring.
Uniqueness
The presence of both bromine and chlorine atoms, along with the sulfonamide and methoxy groups, makes N-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-4-chloro-3-methoxybenzenesulfonamide unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-6-17(15)22-11)7-8-21-26(23,24)13-4-5-16(20)18(10-13)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQQVQWYHFVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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